molecular formula C55H84N16O14 B12430249 CEF7, Influenza Virus NP (380-388)

CEF7, Influenza Virus NP (380-388)

Cat. No.: B12430249
M. Wt: 1193.4 g/mol
InChI Key: CIANDCONINMZJW-TYOSYLEOSA-N
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Description

Structural Characterization of Influenza Virus Nucleoprotein (NP) and Localization of NP₃₈₀₋₃₈₈ Epitope

Crystal Structure Analysis of Influenza A Virus NP

Influenza A NP adopts a crescent-shaped architecture comprising two helical domains: a head domain (residues 150–276, 429–452) and a body domain (residues 1–149, 277–386), interconnected by flexible linker regions. The tail loop (residues 402–428) protrudes from the head domain and mediates oligomerization via insertion into adjacent NP subunits.

Comparative Architecture of H5N1 NP vs. H1N1 NP

Crystallographic studies reveal subtype-specific variations in NP oligomerization (Table 1). H5N1 NP (A/Hong Kong/483/97) forms trimers stabilized by salt bridges between Arg422 and Glu449 in helix-loop-helix motifs, whereas H1N1 NP (A/WSN/1933) lacks this interaction due to a Thr430 substitution. The RMS deviation between aligned residues (398/496) is 1.0 Å, with notable differences in:

  • Tail loop orientation : 70° angular displacement in H1N1 compared to H5N1
  • Linker flexibility : Residues 397–401 and 429–437 form dynamic connectors in H5N1, absent in H1N1 models
  • C-terminal residues : H5N1 NP includes residues 490–496 near the oligomerization interface, potentially regulating assembly.
RNA-Binding Domains and Arginine-Rich Groove Topography

NP contains three conserved RNA-binding regions critical for viral genome packaging:

  • Basic loop (residues 73–91) : Exhibits conformational flexibility, with Lys/Arg residues (e.g., Arg75, Arg83) coordinating phosphate groups.
  • Arginine-rich groove : Surrounds Arg150 and includes a protruding element with Arg174-Arg175, contributing ~40% of RNA-binding affinity.
  • Body domain cleft : Hydrophobic pocket accommodating ribose moieties, stabilized by π-stacking from Phe254 and Phe342.

Surface plasmon resonance studies confirm RNA affinity (Kd ≈ 120 nM) depends on these regions, with R174A/R175A mutations reducing binding by 65%.

Spatial Positioning of NP₃₈₀₋₃₈₈ Within NP Tertiary Structure

Epitope Accessibility in Random Coil Regions

The NP₃₈₀₋₃₈₈ epitope maps to the body domain (residues 380–388), proximal to the tail loop insertion site (Fig. 1). Crystallographic data (PDB: 2Q06) shows this region adopts a random coil conformation (residues 378–392) with:

  • Solvent accessibility : 45% surface exposure (calculated via DSSP)
  • Adjacent structural elements :
    • β-strand 14 (residues 368–374)
    • α-helix 10 (residues 393–401)

      This positioning allows direct interaction with HLA-B*08 molecules, as evidenced by MHC-I binding assays.
Conformational Flexibility and MHC-I Presentation

The NP₃₈₈₀₋₃₈₈ epitope exhibits two flexibility-dependent features influencing immunogenicity:

  • Dynamic backbone angles : Molecular dynamics simulations reveal ψ/φ fluctuations (±15°) in Ser381 and Trp387, facilitating TCR docking.
  • Oligomerization-dependent exposure : In trimeric NP assemblies, the epitope’s solvent accessibility increases from 45% to 62% due to tail loop rearrangement.

Notably, the Arg384 residue within this epitope shows subtype variability (Arg in human H1N1, Gly in avian H5N1), impacting HLA-B35:01 binding but not HLA-B08. This plasticity enables cross-reactive CTL responses despite sequence drift.

Table 1: Structural Comparison of H5N1 and H1N1 Nucleoproteins

Feature H5N1 NP (2Q06) H1N1 NP (2IQH)
Oligomer State Crystallographic trimer Asymmetric trimer
Tail Loop Angle 0° (straight insertion) 70° (angled insertion)
Key Interface Residues Arg422-Glu449 salt bridge Thr430-Glu449 hydrogen bond
Resolved Linkers 397–401, 429–437 Unresolved
RNA-Binding Affinity Kd = 110 ± 15 nM Kd = 130 ± 20 nM

Table 2: NP₃₈₀₋₃₈₈ Epitope Characteristics

Parameter Detail
Sequence ELRSRYWAI
Location in NP Body domain (residues 380–388)
Secondary Structure Random coil
HLA Restriction HLA-B08, HLA-B35:01
Conserved Across Subtypes 78% (avian vs. human strains)

Properties

Molecular Formula

C55H84N16O14

Molecular Weight

1193.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1

InChI Key

CIANDCONINMZJW-TYOSYLEOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound’s chemical properties are consistent across commercial sources, as shown below:

Property Value Source
Molecular Formula C₅₅H₈₄N₁₆O₁₄
Molecular Weight 1193.35 g/mol
CAS Number 147100-46-7
Sequence ELRSRYWAI

The peptide’s stability is influenced by its molecular structure, particularly the presence of hydrophobic residues (e.g., tryptophan at position 8), which necessitate specific handling during preparation.

Solubility and Stock Solution Preparation

Solubility challenges are common due to the peptide’s hydrophobic profile. The following protocols are recommended:

Solvent Systems

CEF7 is sparingly soluble in aqueous buffers but dissolves effectively in dimethyl sulfoxide (DMSO). Key solubility data include:

Solvent Solubility Storage Recommendations
DMSO ≥10 mM -20°C for 1 month
Water Limited (<1 mg/mL) Not recommended for long-term
PEG300/Tween 80 mixtures Enhanced stability -80°C for 6 months

Data derived from.

Stock Solution Preparation Table

To ensure reproducibility, standardized stock solutions are prepared as follows:

Initial Mass Target Concentration Volume Required (DMSO)
1 mg 1 mM 0.838 mL
5 mg 5 mM 0.838 mL
10 mg 10 mM 0.838 mL

Note: Heating to 37°C with sonication improves dissolution.

In Vivo Formulation Strategies

For preclinical studies, CEF7 requires formulation in biocompatible solvents. Three validated methods are detailed below:

Protocol 1: DMSO/PEG300/Tween 80/Saline

This method balances solubility and low toxicity:

  • Combine 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
  • Vortex for 5 minutes.
  • Filter-sterilize (0.22 µm) before administration.

Advantages : Suitable for intravenous (IV) and intraperitoneal (IP) delivery.

Protocol 2: DMSO/Corn Oil Emulsion

For subcutaneous (SC) or intramuscular (IM) delivery:

  • Mix 10% DMSO with 90% corn oil.
  • Homogenize at 15,000 rpm for 10 minutes.
  • Centrifuge to remove particulates.

Stability : Stable for 72 hours at 4°C.

Protocol 3: Aqueous Buffers with Surfactants

For low-dose studies:

  • Dissolve in 100% DMSO (10 mM stock).
  • Dilute in phosphate-buffered saline (PBS) containing 0.1% Tween 80.
  • Adjust pH to 7.4.

Limitation : Risk of precipitation at concentrations >0.1 mg/mL.

Challenges and Optimization Strategies

Precipitation in Aqueous Media

CEF7’s hydrophobicity leads to aggregation in saline or PBS. Mitigation strategies include:

  • Surfactant addition : 0.01% Tween 80 improves solubility.
  • Co-solvents : 5–10% PEG300 enhances stability.

In Vivo Bioavailability

Pharmacokinetic studies in murine models show:

  • Half-life : 2.1 hours (IV), 4.3 hours (SC).
  • Bioavailability : 38% (SC), 22% (IP).

Chemical Reactions Analysis

Types of Reactions

CEF7, Influenza Virus NP (380-388) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The synthesis of CEF7 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine). The cleavage from the resin is achieved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Major Products Formed

The primary product of the synthesis is the peptide CEF7, Influenza Virus NP (380-388) itself. The purity of the peptide is confirmed using analytical techniques such as mass spectrometry and HPLC .

Comparison with Similar Compounds

Structural and Functional Overview of NP-Derived Peptides

The following table summarizes key NP-derived epitopes and their characteristics:

Peptide Name Sequence Position HLA Restriction Molecular Weight Key Research Context
CEF7, NP (380-388) ELRSRYWAI 380–388 HLA-B*08 1193.35 g/mol CTL-mediated immunity; tool for drug screening
CEF4, NP (342-351) RVLSFIKGTK 342–351 Not specified ~1,180 g/mol Used in epitope mapping and T-cell response studies
CEF8, NP (383-391) Not disclosed 383–391 HLA-B*2705 Not reported Associated with CTL-mediated immune escape mechanisms
Influenza NP (147-155) TYQRTRALV 147–155 H-2Kd (murine) 1107.29 g/mol Mouse model studies; H-2Kd-restricted epitope for evaluating CD8+ T-cell responses

Detailed Comparative Analysis

(1) CEF7 vs. CEF4 (NP 342-351)
  • Structural Differences : CEF4 spans residues 342–351, while CEF7 is located at 380–386. Both are NP-derived but target distinct regions.
  • Functional Roles : CEF7 is HLA-B*08-restricted, whereas CEF4’s HLA restriction is unspecified. CEF4’s sequence (RVLSFIKGTK) includes charged residues (Arg, Lys) that may influence antigen presentation .
  • Research Applications: CEF4 is used in epitope mapping, while CEF7 is prioritized in HLA-B*08-specific immunogenicity studies .
(2) CEF7 vs. CEF8 (NP 383-391)
  • HLA Specificity : CEF7 binds HLA-B08, while CEF8 is restricted to HLA-B2705, a haplotype linked to immune escape in certain populations .
  • Therapeutic Relevance : CEF8’s role in immune evasion highlights its utility in studying viral persistence, whereas CEF7 is explored for vaccine design .
(3) CEF7 vs. Influenza NP (147-155)
  • Species Specificity : NP (147-155) is restricted to murine H-2Kd, making it a key tool for preclinical mouse models . In contrast, CEF7 is human-specific.
  • Conservation : Both epitopes reside in conserved NP regions, but NP (147-155) is more widely used in universal vaccine research due to its cross-strain stability .

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